molecular formula C14H14N2O3S2 B269987 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B269987
M. Wt: 322.4 g/mol
InChI Key: YHHBCFOHJHAQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZML belongs to a class of compounds known as benzodioxinyl sulfanyl acetamides and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to have antitumor and anti-inflammatory effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of signaling pathways. PTP inhibition has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to exhibit various biochemical and physiological effects in scientific research. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neuronal damage. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to exhibit low toxicity in animal models, making it a safe compound for use in scientific research. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the scientific research of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One direction is the investigation of its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of its potential as a modulator of the immune system, with studies demonstrating its ability to reduce inflammation. Additionally, future research could focus on the development of novel derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide with improved solubility and pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 4-methyl-1,3-thiazol-2-amine to produce the desired product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. The synthesis method has been optimized to produce high yields of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide with high purity.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to exhibit various therapeutic properties in scientific research. It has been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have neuroprotective properties, with studies demonstrating its ability to protect against neuronal damage in animal models of neurodegenerative diseases.

properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C14H14N2O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H14N2O3S2/c1-9-7-20-14(15-9)21-8-13(17)16-10-2-3-11-12(6-10)19-5-4-18-11/h2-3,6-7H,4-5,8H2,1H3,(H,16,17)

InChI Key

YHHBCFOHJHAQEO-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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